Mechlorethamine 0.02% Gel vs. Compounded Ointment: Efficacy in Mycosis Fungoides
In a randomized, controlled, multicenter trial of 260 patients with stage IA-IIA mycosis fungoides, the 0.02% mechlorethamine gel formulation demonstrated a higher response rate compared to a 0.02% compounded ointment formulation. The gel achieved a 58.5% response rate versus 47.7% for the ointment, as assessed by the Composite Assessment of Index Lesion Severity [1]. This difference met prespecified criteria for noninferiority and trended towards superiority.
| Evidence Dimension | Response rate (Composite Assessment of Index Lesion Severity) |
|---|---|
| Target Compound Data | 58.5% |
| Comparator Or Baseline | 0.02% mechlorethamine compounded ointment: 47.7% |
| Quantified Difference | Absolute increase of 10.8 percentage points |
| Conditions | Randomized, multicenter trial in 260 patients with stage IA-IIA mycosis fungoides |
Why This Matters
Procurement of the FDA-approved gel formulation (Valchlor) offers a quantifiable efficacy advantage over pharmacy-compounded ointments, supporting standardized, reproducible treatment outcomes.
- [1] Lessin SR, Duvic M, Guitart J, et al. Topical chemotherapy in cutaneous T-cell lymphoma: positive results of a randomized, controlled, multicenter trial testing the efficacy and safety of a novel mechlorethamine, 0.02%, gel in mycosis fungoides. JAMA Dermatol. 2013;149(1):25-32. PMID: 23069814. View Source
